molecular formula C6H10ClNO2S2 B1382209 2-(Thiophene-2-sulfonyl)ethan-1-amine hydrochloride CAS No. 1803567-00-1

2-(Thiophene-2-sulfonyl)ethan-1-amine hydrochloride

Cat. No.: B1382209
CAS No.: 1803567-00-1
M. Wt: 227.7 g/mol
InChI Key: SFQCNNXGQNHNMW-UHFFFAOYSA-N
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Description

“2-(Thiophene-2-sulfonyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803567-00-1 . It has a molecular weight of 227.74 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(thiophen-2-ylsulfonyl)ethan-1-amine hydrochloride . The InChI code is 1S/C6H9NO2S2.ClH/c7-3-5-11(8,9)6-2-1-4-10-6;/h1-2,4H,3,5,7H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Functionalization of Thiophenes

Thiophene derivatives, including compounds structurally related to 2-(Thiophene-2-sulfonyl)ethan-1-amine hydrochloride, have been extensively studied for their synthesis and functionalization due to their significant bioactivities and wide range of applications in medicinal chemistry. These compounds are known for their antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. The synthesis of thiophene derivatives has attracted considerable attention, leading to the development of numerous synthetic methods, such as Gewald and Fiesselmann methods, which have been modified and improved over time. Additionally, novel synthetic approaches have been discovered, utilizing diverse catalysts and sometimes elucidating reaction mechanisms. The application of thiophene derivatives extends beyond medicinal chemistry to include their use in organic materials due to their electronic properties, agrochemicals, flavors, and dyes. The ongoing research in thiophene synthesis aims at improving efficiency, versatility, and environmental friendliness, with a focus on applications in natural product synthesis and drug development (Xuan, 2020).

Applications in Organic Synthesis

The utility of N-halo reagents, which may include compounds structurally similar to this compound, has been explored in various organic functional group transformations. These transformations involve oxidation reactions, protection and deprotection of different functional groups, halogenation of saturated and unsaturated compounds, acylation of alcohols, phenols, amines or thiols, epoxidation of alkenes, and aziridination. The synthesis and application of new N-halo reagents, particularly with different halogens, have been encouraged to find more applications in organic synthesis. This area of research is crucial for developing new synthetic methodologies and enhancing the efficiency of organic reactions (Kolvari et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-thiophen-2-ylsulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2.ClH/c7-3-5-11(8,9)6-2-1-4-10-6;/h1-2,4H,3,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQCNNXGQNHNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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